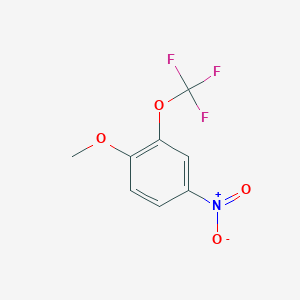

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene

Descripción

Propiedades

IUPAC Name |

1-methoxy-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-6-3-2-5(12(13)14)4-7(6)16-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOWZUNDAGZRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738823 | |

| Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647855-18-3 | |

| Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of Trifluoromethoxybenzene Core

Step 1: Chlorination of Anisole

- Anisole (methoxybenzene) is reacted with chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) and a suitable solvent such as 4-chlorobenzotrifluoride.

- The reaction is conducted at 90–100°C under UV illumination to promote radical chlorination.

- Chlorine flow rate is maintained at approximately 15–20 LPH (liters per hour) for 4–5 hours, followed by an additional 2 hours of chlorine flow to ensure complete reaction.

- The chlorinated product is isolated by purging with nitrogen to remove excess chlorine and hydrochloric acid, followed by solvent removal.

Step 2: Fluorination to Introduce Trifluoromethoxy Group

- The chlorinated intermediate (e.g., trichloromethoxybenzene) is treated with anhydrous hydrogen fluoride (AHF) in a stainless steel autoclave at about 80°C for 4–6 hours under pressure (~30–35 kg/cm²).

- This step replaces chlorine atoms with trifluoromethoxy groups, generating trifluoromethoxybenzene.

- Hydrochloric acid is a by-product.

- The crude product is purified by distillation under atmospheric pressure to isolate pure trifluoromethoxybenzene.

Nitration of Trifluoromethoxybenzene

- Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0°C to 35°C).

- The nitration produces a mixture of ortho and para nitro isomers, with the para isomer (1-methoxy-4-nitro-2-(trifluoromethoxy)benzene) predominating (~90%).

- The reaction mixture is quenched into ice-cold water, and the product is extracted using dichloromethane.

- The organic layers are combined, dried, and evaporated to yield the nitro-substituted trifluoromethoxybenzene.

Optional Further Transformations

- Reduction of the nitro group to an amine can be performed using catalytic hydrogenation with palladium on charcoal in ethanol under hydrogen gas.

- Diazotization of the amine followed by decomposition in sulfuric acid can yield other derivatives if needed.

Reaction Conditions and Parameters

| Step | Reagents & Catalysts | Solvents | Temperature (°C) | Time (hours) | Pressure (kg/cm²) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of Anisole | Cl2 gas, radical initiator (e.g., AIBN, BPO) | 4-chlorobenzotrifluoride | 90–100 | 4–7 | Atmospheric | UV illumination, chlorine flow ~20 LPH |

| Fluorination (AHF treatment) | Anhydrous hydrogen fluoride | None (autoclave) | 80 | 4–6 | 30–35 | Stainless steel autoclave used |

| Nitration | HNO3 + H2SO4 (concentrated) | Dichloromethane (for extraction) | 0–35 | 2–5 | Atmospheric | Para isomer major product (~90%) |

| Reduction (optional) | Pd/C catalyst, H2 gas | Ethanol | 30–80 | 2–5 | Atmospheric | For conversion to amine derivative |

Research Findings and Analysis

- The radical chlorination step is critical for introducing chlorines at positions that facilitate subsequent fluorination to trifluoromethoxy groups.

- Use of solvents like 4-chlorobenzotrifluoride improves selectivity and ease of handling compared to traditional solvents such as carbon tetrachloride, which is environmentally restricted.

- Fluorination with anhydrous hydrogen fluoride is highly effective but requires specialized equipment due to corrosiveness and pressure.

- Nitration under controlled temperature prevents over-nitration and favors para substitution, yielding high purity this compound.

- The process is designed to be environmentally friendly by minimizing hazardous solvents and by-products.

- Purification steps such as solvent extraction and distillation are straightforward, facilitating scalability for industrial production.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Starting Material | Key Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Radical Chlorination | Anisole | Cl2, AIBN/BPO, 4-chlorobenzotrifluoride, UV, 90–100°C, 4–7 h | Chlorinated anisole intermediate | High conversion, crude used directly |

| 2 | Fluorination | Chlorinated anisole intermediate | Anhydrous HF, 80°C, 4–6 h, autoclave | Trifluoromethoxybenzene | Purified by distillation |

| 3 | Nitration | Trifluoromethoxybenzene | HNO3 + H2SO4, 0–35°C, 2–5 h | This compound (para isomer major) | ~90% para isomer, high purity |

Concluding Remarks

The preparation of this compound is a well-established process involving radical chlorination, fluorination with anhydrous hydrogen fluoride, and controlled nitration. The method balances efficiency, selectivity, and environmental considerations, making it suitable for industrial-scale synthesis. The key to success lies in optimizing reaction conditions such as temperature, reagent flow rates, and solvent choice to maximize yield and purity of the para-nitro trifluoromethoxybenzene isomer.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Reduction: 1-Methoxy-4-amino-2-(trifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications:

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is being explored as a pharmaceutical intermediate. Its structural features enhance reactivity and potential interactions with biological targets, particularly in the development of new therapeutic agents.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. Modifications to the benzyloxy group have led to enhanced cytotoxicity against specific cancer cell lines, suggesting pathways for developing new anticancer agents. For instance, a study demonstrated that certain derivatives showed IC50 values in the low micromolar range against various tumor cell lines, indicating promising therapeutic potential.

Structure-Activity Relationship (SAR) Studies:

SAR studies reveal that the electron-withdrawing nature of the trifluoromethoxy group enhances the compound's biological activity by improving binding affinity to target enzymes and receptors. This suggests that further modifications could lead to even more potent derivatives.

Agrochemicals

Herbicidal Properties:

The compound has shown potential as a herbicide, particularly effective against resistant weed species. Research indicates that certain derivatives outperform existing commercial herbicides, making them candidates for further development in agricultural applications.

Case Study: Herbicidal Activity

In a comparative study, derivatives of this compound exhibited superior efficacy against specific weed species compared to traditional herbicides. This finding underscores the importance of exploring this compound's potential in sustainable agriculture.

Material Science

Advanced Materials:

Due to its unique chemical structure, this compound is being investigated for use in advanced materials, particularly polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices could lead to materials with improved performance characteristics.

Data Table: Comparison of Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Polymerization Potential | Moderate |

Safety and Toxicity Considerations

While exploring the applications of this compound, it is critical to consider safety data. Preliminary studies have indicated potential carcinogenic properties and other toxic effects, such as hepatotoxicity and nephrotoxicity in animal models. Continuous research is necessary to fully understand the safety profile of this compound before advancing its applications in pharmaceuticals and other fields.

Mecanismo De Acción

The mechanism of action of 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Structure : Bromo (-Br) at position 1, trifluoromethoxy (-OCF₃) at position 3.

- Key Differences : Replaces methoxy and nitro groups with bromo, simplifying the electronic profile. Bromo is a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Applications : Used in Pd-catalyzed arylations to synthesize heteroaromatic compounds .

- Reactivity : Bromo substituents enhance electrophilic substitution at the para position due to weaker electron-withdrawing effects compared to nitro .

1-Nitro-4-(trifluoromethoxy)benzene

- Structure: Nitro (-NO₂) at position 1, trifluoromethoxy (-OCF₃) at position 4.

- Key Differences : Lacks the methoxy group at position 2.

- Spectroscopy: FTIR and Raman studies reveal strong absorption bands at 1,530 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch), with trifluoromethoxy C-F stretches at 1,200–1,100 cm⁻¹ .

- Thermodynamics: Higher polarity compared to the target compound due to the absence of methoxy, reducing solubility in nonpolar solvents .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)

- Structure : Chloro (-Cl), fluoro (-F), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups.

- Key Differences : Additional halogen substituents increase steric hindrance and electron-withdrawing effects.

- Applications : Likely used in agrochemicals due to halogenated aromatic systems .

Coupling Reactions

- 1-Bromo-3-(trifluoromethoxy)benzene : Participates in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene) to yield C2-arylated products in 77–93% yields .

- 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene : The nitro group may limit cross-coupling reactivity but facilitates reduction to amine intermediates for pharmaceutical scaffolds .

Functional Group Transformations

- 1-Bromo-4-(trifluoromethoxy)benzene : Reacts with lithium diisopropylamide (LDA) to generate aryl lithium species, enabling nucleophilic substitutions .

- Target Compound : The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation, a common step in drug synthesis (e.g., antimalarials or antibacterials) .

Physical and Spectroscopic Properties

Actividad Biológica

1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a compound with the molecular formula C9H8F3N2O3, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group, a nitro group, and a trifluoromethoxy substituent on a benzene ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3N2O3 |

| Molecular Weight | 250.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with bacterial cell components, potentially disrupting cellular processes and leading to cell death.

Anticancer Potential

The compound's structure suggests it may possess anticancer properties. Studies on related nitroaromatic compounds have shown that they can inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. The trifluoromethoxy group may enhance lipophilicity, improving cell membrane penetration and bioavailability .

The biological activity of this compound is hypothesized to involve:

- Reactive Oxygen Species (ROS) Generation : Nitro groups can produce ROS upon reduction, which can damage cellular components, including DNA.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or microbial growth.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation rates.

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial efficacy of various nitro-substituted benzenes against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethoxy groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to increased apoptosis rates and decreased cell viability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or coupling reactions. For example, nitro-group introduction may involve nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), while trifluoromethoxy groups are typically installed using halogen exchange (e.g., Cl → CF₃O via AgF₃) .

- Key Considerations :

- Temperature control during nitration prevents over-oxidation.

- Solvent polarity (e.g., DMF vs. DCM) affects reaction rates and regioselectivity .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | |

| Trifluoromethoxy Installation | AgF₃, DMF, 80°C | 40–55% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta/para nitro and methoxy groups) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns using SHELX software for refinement .

- Validation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) to verify electronic environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitro and trifluoromethoxy groups deactivate the ring, reducing electrophilic substitution rates compared to non-fluorinated analogs. Kinetic studies under identical conditions (e.g., 25°C in DMSO) can isolate substituent effects .

- Steric Considerations : Steric hindrance from the trifluoromethoxy group may dominate in nucleophilic aromatic substitution (NAS) reactions. Use isotopic labeling (e.g., ¹⁸O) to track mechanistic pathways .

- Case Study : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to better stabilization of the electron-deficient aryl intermediate .

Q. How do substituent effects influence the compound’s biological interactions?

- Methodological Answer :

- Lipophilicity : The trifluoromethoxy group increases logP, enhancing membrane permeability. Measure via HPLC-derived retention times .

- Target Binding : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with nitro/methoxy analogs. Preliminary data suggest nitro-group interactions with bacterial nitroreductases .

- Experimental Design :

- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (MIC ≤ 8 µg/mL indicates potential) .

- Metabolic Stability : Assess hepatic microsome half-life to evaluate pharmacokinetic suitability .

Q. What advanced purification techniques address challenges in isolating this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves nitro-group degradation byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal purity. Slow cooling rates (1°C/min) improve yield .

- Data Table :

| Technique | Solvent System | Purity Achieved | Reference |

|---|---|---|---|

| HPLC | 70:30 MeCN/H₂O | ≥98% | |

| Recrystallization | EtOAc/Hexane | 95–97% |

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hoods are mandatory due to potential nitro-group toxicity .

- Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) with NaHCO₃ before disposal. Store separately in labeled containers for hazardous waste .

Contradictions and Limitations

Q. Why do computational predictions sometimes deviate from experimental reactivity data?

- Methodological Answer :

- Solvent Effects : DFT models often neglect solvent interactions. Use COSMO-RS to simulate solvent polarity impacts on transition states .

- Steric Parameters : Standard DFT may underestimate steric bulk of trifluoromethoxy groups. Apply molecular dynamics (MD) simulations for accurate modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.